Benzo[a]pyrenetetrol I 2 Benzo[a]pyrenetetrol I 2
Brand Name: Vulcanchem
CAS No.: 61490-68-4
VCID: VC0042145
InChI: InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18-,19+,20-/m0/s1
SMILES: C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2
Molecular Formula: C₂₀H₁₆O₄
Molecular Weight: 320.3 g/mol

Benzo[a]pyrenetetrol I 2

CAS No.: 61490-68-4

Reference Standards

VCID: VC0042145

Molecular Formula: C₂₀H₁₆O₄

Molecular Weight: 320.3 g/mol

Benzo[a]pyrenetetrol I 2 - 61490-68-4

CAS No. 61490-68-4
Product Name Benzo[a]pyrenetetrol I 2
Molecular Formula C₂₀H₁₆O₄
Molecular Weight 320.3 g/mol
IUPAC Name (7S,8R,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
Standard InChI InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18-,19+,20-/m0/s1
Standard InChIKey KWFVZAJQUSRMCC-HAGHYFMRSA-N
Isomeric SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@@H]([C@@H]([C@H]5O)O)O)O)C=C2
SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2
Canonical SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2
Synonyms (7R,8S,9R,10R)-rel-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol; (7α,8β,9β,10β)-rel-7,8,9,10-Tetrahydro-Benzo[a]pyrene-7,8,9,10-tetrol; (±)-Benzo[a]pyrene-r-7,t-8,t-9,t-10-tetrahydrotetrol; 7/8,9,10-Tetrahydroxytetrahydrobenzo[a]pyrene; 7β,8α,9α
PubChem Compound 24835369
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator